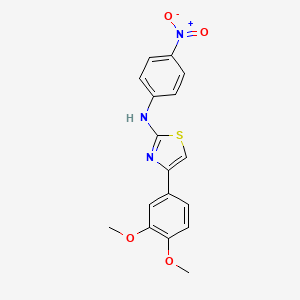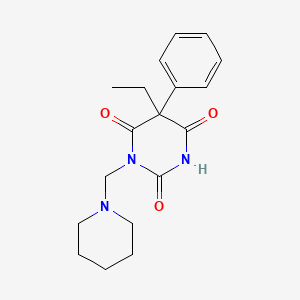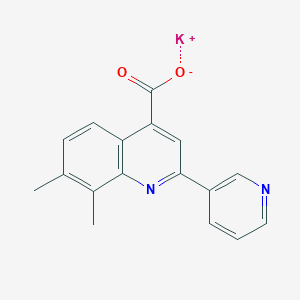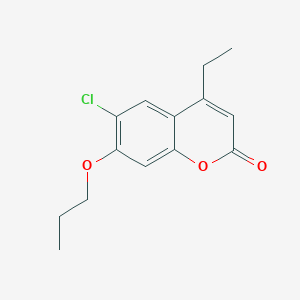
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as DNTT, is a thiazole derivative that has attracted attention in scientific research due to its potential applications in various fields. DNTT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学的研究の応用
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been evaluated for its anticancer activity against different cancer cell lines. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various diseases, including cancer. In material science, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been investigated for its use in organic electronics, such as organic field-effect transistors and solar cells. In analytical chemistry, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied to understand its biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to inhibit CK2 activity by binding to the ATP-binding site of the enzyme. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells. In material science, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit anticancer activity against different cancer cell lines. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. In addition, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics.
実験室実験の利点と制限
One advantage of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is its potential use as an anticancer agent and inhibitor of CK2 activity. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics. However, one limitation of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is the further investigation of its potential use as an anticancer agent and inhibitor of CK2 activity. Another direction is the exploration of its use in organic electronics, such as organic field-effect transistors and solar cells. Additionally, further studies can be conducted to improve the solubility of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine in water, which can enhance its potential use in certain experiments.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit anticancer activity against different cancer cell lines and has potential use as an inhibitor of CK2 activity. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics. However, the low solubility of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine in water can limit its use in certain experiments. There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, including the investigation of its potential use as an anticancer agent and inhibitor of CK2 activity, exploration of its use in organic electronics, and improvement of its solubility in water.
合成法
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been achieved using different methods, including the condensation reaction of 3,4-dimethoxyaniline and 4-nitrobenzaldehyde followed by cyclization with Lawesson's reagent. Another method involves the reaction of 3,4-dimethoxyaniline and 4-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The product obtained is then cyclized with phosphorus pentoxide to yield 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-8-3-11(9-16(15)24-2)14-10-25-17(19-14)18-12-4-6-13(7-5-12)20(21)22/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRTRWFWXDJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)

![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)


![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)